
diethyl 2-(1H-indol-3-ylmethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle est un composé organique de formule moléculaire C16H19NO4 et d'une masse moléculaire de 289.32636 g/mol . Il s'agit d'un dérivé de l'indole, un composé organique aromatique hétérocyclique, et il est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle implique généralement la réaction de l'indole-3-carboxaldéhyde avec le malonate de diéthyle en présence d'une base telle que l'éthylate de sodium. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires. Le processus peut être optimisé pour des rendements et une pureté plus élevés grâce à des techniques de purification avancées telles que la chromatographie sur colonne et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques et cétones.
Réduction : Alcools et aldéhydes.
Substitution : Divers dérivés indoliques substitués.
Applications de recherche scientifique
Le 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de produits pharmaceutiques à base d'indole.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle implique son interaction avec diverses cibles moléculaires et voies. La fraction indole peut interagir avec les récepteurs biologiques, les enzymes et les protéines, ce qui conduit à divers effets biologiques. Les groupes esters du composé peuvent subir une hydrolyse, libérant des métabolites actifs qui exercent leurs effets par différentes voies biochimiques .
Applications De Recherche Scientifique
Diethyl 2-(1H-indol-3-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(1H-indol-3-ylmethyl)propanedioate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through different biochemical pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(indol-3-yl)méthylmalonate de diéthyle
- Ester diéthylique de l'acide indol-3-ylméthylmalonique
- (3-indolylméthyl)malonate de diéthyle
- Indol-3-ylméthyl-malonsaeure-diaethylester
Unicité
Le 2-(1H-indol-3-ylméthyl)propanedioate de diéthyle est unique en raison de ses caractéristiques structurales spécifiques, notamment le cycle indole et la fraction malonate de diéthyle. Ces éléments structuraux confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
10184-98-2 |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
diethyl 2-(1H-indol-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H19NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-8,10,13,17H,3-4,9H2,1-2H3 |
Clé InChI |
NRILVVVGVUMKEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


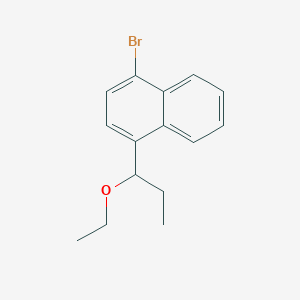
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)
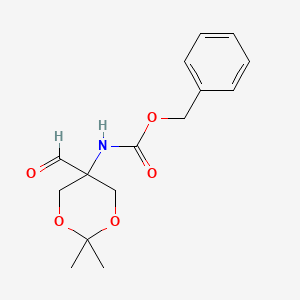


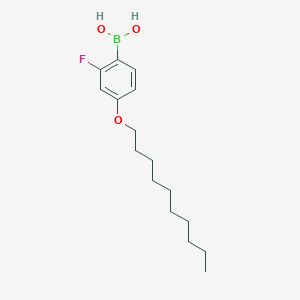
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)


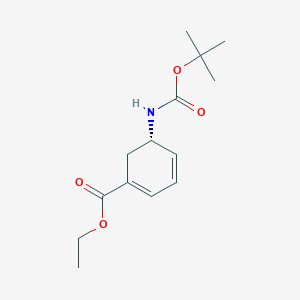
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)
![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)
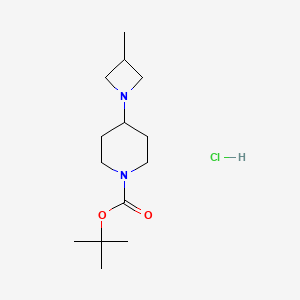
![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
